An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document delves into its core physical and chemical properties, provides detailed methodologies for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of Trifluoromethylated Allylic Alcohols
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] This "quantum leap" in molecular characteristics often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] Consequently, trifluoromethylated compounds are integral to the development of numerous pharmaceuticals and agrochemicals.[4] 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a tertiary allylic alcohol, combines the influential -CF3 group with a versatile phenyl and vinyl functionality, making it a valuable building block for the synthesis of complex molecular architectures.
Section 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is fundamental for its effective application in research and development.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O | [5][6] |
| Molecular Weight | 202.17 g/mol | [2] |
| CAS Number | 134418-70-5 | [2][5][6] |
| Appearance | Clear yellow liquid | [7] |
| InChIKey | QZTXJLLJGFCKCH-UHFFFAOYSA-N | [2][8] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 89-90 °C at 12 mmHg | [2] |
| Density | 1.220 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4740 | [2] |
| Flash Point | 85 °C (185.0 °F) - closed cup | [2] |
| Predicted XLogP3 | 2.8 | [8] |
Solubility Profile
Section 2: Synthesis and Reactivity
The synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol typically involves the nucleophilic addition of a trifluoromethyl group to a suitable precursor.
Synthetic Approach: Trifluoromethylation of Phenyl Vinyl Ketone
A common and effective method for the synthesis of tertiary trifluoromethylated alcohols is the reaction of a ketone with a trifluoromethylating agent. In this case, phenyl vinyl ketone serves as the ideal starting material. The reaction proceeds via the nucleophilic attack of a "CF₃⁻" equivalent at the electrophilic carbonyl carbon.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
This protocol is a representative procedure based on established methods for the trifluoromethylation of α,β-unsaturated ketones.
Materials:
-
Phenyl vinyl ketone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenyl vinyl ketone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol.
Reactivity Profile
The reactivity of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is dictated by its key functional groups: the tertiary alcohol, the vinyl group, and the trifluoromethyl-substituted carbon.
-
Alcohol Group: The tertiary alcohol can undergo reactions typical of alcohols, such as esterification and etherification, although steric hindrance from the phenyl and trifluoromethyl groups may reduce reactivity.
-
Vinyl Group: The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.
-
Allylic Position: The allylic nature of the alcohol provides opportunities for rearrangement and substitution reactions, often catalyzed by transition metals.
Section 3: Spectroscopic and Chromatographic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Phenyl protons: Multiplets in the aromatic region (~7.2-7.6 ppm).
-
Vinyl protons: A characteristic set of multiplets for the -CH=CH₂ group, typically in the range of 5.0-6.5 ppm.
-
Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Phenyl carbons: Several signals in the aromatic region (~125-140 ppm).
-
Vinyl carbons: Signals in the alkene region (~115-140 ppm).
-
CF₃-bearing carbon: A quartet due to coupling with the three fluorine atoms.
-
CF₃ carbon: A quartet with a large C-F coupling constant.
-
-
¹⁹F NMR:
-
A singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift will be in the typical range for trifluoromethyl groups attached to a tertiary carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the main functional groups.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3080 | C-H stretch | Vinyl |
| ~3030 | C-H stretch | Aromatic |
| ~1640 | C=C stretch | Vinyl |
| ~1600, 1490, 1450 | C=C stretch | Aromatic |
| ~1100-1300 | C-F stretch | Trifluoromethyl |
| ~1050 | C-O stretch | Tertiary Alcohol |
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 202 may be observed.[1][8] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[3][7][17][18] For this molecule, cleavage of the C-C bond adjacent to the oxygen could lead to fragments corresponding to the loss of the vinyl or phenyl group.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes to determine purity and isolate the compound. A reversed-phase column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.
Section 4: Applications in Drug Discovery and Development
The unique structural features of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol make it a promising scaffold and intermediate in drug discovery.
Role as a Bioactive Scaffold
The combination of a trifluoromethyl group and a phenyl ring can be found in numerous bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring provides a scaffold for further functionalization to optimize interactions with biological targets. The allylic alcohol functionality allows for diverse chemical transformations to build more complex and potent drug candidates.
Intermediate for Complex Molecule Synthesis
This compound serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The vinyl group can participate in various coupling reactions, and the tertiary alcohol can be used to introduce other functional groups or link to other molecular fragments.
Diagram of Application Pathways
Caption: Potential application pathways for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol.
Conclusion
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is a valuable fluorinated building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a trifluoromethyl group, a phenyl ring, and an allylic alcohol functionality provides a versatile platform for the development of novel bioactive compounds and advanced materials. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and developers working with this promising molecule.
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